molecular formula C18H29NO3 B2558343 10-(Carbobenzoxyamino)-1-decanol CAS No. 96409-12-0

10-(Carbobenzoxyamino)-1-decanol

Cat. No. B2558343
CAS RN: 96409-12-0
M. Wt: 307.434
InChI Key: LVVONOSXQOAUJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, and conditions required for the synthesis .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Oral Low-Molecular Weight Heparin Delivery

Sodium N-[10-(2-hydroxybenzoyl)amino]decanoate (SNAD) has been explored as a novel carrier allowing the gastrointestinal absorption of low-molecular weight heparin (LMWH), demonstrating the prevention of deep venous thrombosis. This study suggests the potential of decanoate derivatives in enhancing the oral bioavailability of therapeutics, which might be relevant for the applications of 10-(Carbobenzoxyamino)-1-decanol in drug delivery systems (Salartash et al., 1999).

Anti-inflammatory and Anti-angiogenic Activities

Research on benzophenone appended oxadiazole derivatives, including compounds with similar functional groups, has shown significant anti-inflammatory activity and the ability to inhibit cyclooxygenase-2 (Cox-2), suggesting the potential for 10-(Carbobenzoxyamino)-1-decanol in developing new anti-inflammatory drugs (Puttaswamy et al., 2018).

Biosynthesis of Value-added Chemicals

Efficient biosynthesis of 10-Hydroxy-2-decenoic acid (10-HDA) using engineered Escherichia coli highlights the potential for microbial synthesis of complex molecules. This approach could be applicable for synthesizing derivatives of 10-(Carbobenzoxyamino)-1-decanol, providing a sustainable method for producing high-value chemical compounds (Wang et al., 2022).

Novel Auxiliaries for Stereoselective Synthesis

The use of 2,3-Dihydro-4H-1,3-benzoxazin-4-ones as auxiliaries in the stereoselective synthesis of 1-beta-Methylcarbapenems highlights innovative approaches to synthetic chemistry. Similar methodologies could be explored for the stereoselective synthesis of 10-(Carbobenzoxyamino)-1-decanol and its derivatives, opening new avenues in drug synthesis and medicinal chemistry (Kondo et al., 1995).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

benzyl N-(10-hydroxydecyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c20-15-11-6-4-2-1-3-5-10-14-19-18(21)22-16-17-12-8-7-9-13-17/h7-9,12-13,20H,1-6,10-11,14-16H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVONOSXQOAUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(Carbobenzoxyamino)-1-decanol

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